(E)-3-Cyclohexylacrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclohexylprop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
GYEYFOYXHNRMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=CC(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving E 3 Cyclohexylacrylic Acid
Elucidation of Reaction Pathways and Intermediate Formationweebly.comambeed.com
A reaction pathway outlines the sequence of elementary steps that lead from reactants to products. weebly.com For a molecule like (E)-3-cyclohexylacrylic acid, multiple pathways can be envisioned, including reactions at the carboxylic acid group, additions to the carbon-carbon double bond, or transformations involving the cyclohexyl ring. Elucidating these pathways involves identifying short-lived intermediates, which are crucial species that exist between elementary steps. nih.gov
Kinetic studies measure reaction rates to provide quantitative insights into a reaction mechanism. rsc.org By systematically varying parameters such as temperature, pressure, and the concentration of reactants and catalysts, a rate law can be determined. This mathematical expression describes how these parameters influence the speed of the reaction, which in turn helps to deduce the composition of the rate-determining step.
For transformations involving this compound, such as its esterification, kinetic analysis is fundamental. In a related study on the esterification of acrylic acid with ethanol (B145695) using a homogeneous catalyst, key kinetic and thermodynamic parameters were determined. researchgate.net The research involved studying the effects of catalyst loading, reaction temperature, and the initial molar ratio of reactants. researchgate.net A similar approach for this compound would allow for the estimation of activation energy, reaction enthalpy, and entropy, providing a comprehensive understanding of the reaction's energetic landscape. researchgate.net The positive enthalpy value found in the acrylic acid study indicated the endothermic nature of the esterification. researchgate.net
Developing a quantitative kinetic model is a powerful tool for supporting a proposed mechanism. nih.gov Such models can simulate the concentration of reactants, intermediates, and products over time, and the rate constants for key steps can be determined by fitting the model to experimental data. nih.gov
Table 1: Parameters Investigated in Kinetic Studies of α,β-Unsaturated Carboxylic Acid Esterification This table is based on typical parameters studied for similar compounds, such as acrylic acid, and is illustrative for this compound.
| Parameter | Range Studied | Purpose |
| Reaction Temperature | 50–70 °C | To determine temperature dependence and calculate activation energy (Arrhenius relationship). researchgate.net |
| Catalyst Loading | 1–3 vol% | To understand the influence of the catalyst on the reaction rate. researchgate.net |
| Molar Ratio (Alcohol:Acid) | 1:1–3:1 | To study the effect of reactant concentration on equilibrium conversion. researchgate.net |
| Initial Water Concentration | 0–20 vol% | To assess the impact of water on the reversible reaction. researchgate.net |
Modern mechanistic studies rely heavily on a combination of advanced spectroscopic techniques and computational chemistry to identify and characterize fleeting intermediates. nih.govcardiff.ac.uk
Spectroscopic Methods: Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI-MS), is exceptionally sensitive for detecting charged intermediates present in low concentrations. nih.gov By coupling MS with techniques like collision-induced dissociation, the structure of these intermediates can be probed. nih.gov Other spectroscopic methods are also vital. For instance, in situ techniques like UV-Vis and Resonance Raman (rR) spectroscopy can monitor changes in the electronic structure of reactants and catalysts during a reaction. nih.gov These methods are particularly useful for studying metalloenzymes and transition metal catalysts, where changes in the metal's oxidation or spin state provide a unique spectral signature that can be tracked throughout the catalytic cycle. nih.gov
Computational Approaches: Quantum chemical calculations, especially Density Functional Theory (DFT), have become indispensable for mapping out reaction mechanisms. nih.govmdpi.com These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. rsc.org By comparing the calculated energies of different possible pathways, the most likely mechanism can be identified. Furthermore, computational methods can predict the spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) of proposed intermediates, which can then be compared with experimental data for verification. nih.gov This synergy between computational prediction and experimental observation is a powerful strategy for confirming the structure of elusive intermediates. nih.govnih.gov
Kinetic Studies of this compound Transformations
Catalytic Activation and Deactivation Mechanisms
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. gunt.de In the context of this compound chemistry, catalysts are essential for enhancing reaction rates and, critically, for controlling the selectivity of the transformation.
Stereocontrol: Many organic molecules are chiral, meaning they can exist as non-superimposable mirror images (enantiomers). Stereoselective reactions preferentially form one stereoisomer over another. masterorganicchemistry.com A prominent example involving a derivative of this compound is the Sharpless asymmetric dihydroxylation. In a multigram-scale synthesis, 3-cyclohexylacrylic acid ethyl ester was converted to its corresponding chiral diol with high enantiomeric excess (99% ee). acs.org This transformation utilizes a chiral catalyst system to direct the incoming hydroxyl groups to a specific face of the double bond. acs.org The key components of this catalytic system work in concert to create a chiral environment that dictates the stereochemical outcome. acs.org
Table 2: Catalyst System for Sharpless Asymmetric Dihydroxylation of 3-Cyclohexylacrylic Acid Ethyl Ester acs.org Data from a specific synthetic procedure. acs.org
| Component | Chemical Name | Role |
| (DHQD)₂PHAL | Hydroquinine 1,4-phthalazinediyl diether | Chiral Ligand |
| K₂OsO₄(OH)₄ | Potassium osmate(VI) dihydrate | Catalyst Precursor |
| K₃Fe(CN)₆ | Potassium ferricyanide | Co-oxidant (regenerates Os(VIII)) |
| K₂CO₃ | Potassium carbonate | Base (maintains optimal pH) |
| CH₃SO₂NH₂ | Methanesulfonamide | Accelerates catalyst turnover |
Regioselectivity: Regioselective reactions favor bond formation or breakage at one specific position over other possible positions. iupac.orgdurgapurgovtcollege.ac.in For this compound, a catalyst can direct a reaction to the carboxylic acid, the α-carbon, the β-carbon, or even the C-H bonds of the cyclohexyl ring. For instance, in transition metal-catalyzed C-H activation reactions, a directing group on the substrate (like the carboxylic acid) can coordinate to the metal center (e.g., Rhodium or Palladium). snnu.edu.cnresearchgate.net This coordination pre-organizes the complex, bringing a specific C-H bond close to the metal and facilitating its selective cleavage and subsequent functionalization. snnu.edu.cn This directed approach ensures the reaction occurs at a predictable location, avoiding the formation of a mixture of constitutional isomers. masterorganicchemistry.com
In industrial processes, the long-term stability and reusability of a catalyst are paramount. Catalyst deactivation, the loss of catalytic activity over time, can occur through several mechanisms:
Poisoning: Strong binding of impurities from the feedstock to the active sites of the catalyst, blocking them from reactants. mdpi.com
Fouling: Physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which can block pores and active sites. mdpi.com
Sintering: The agglomeration of small metal particles on a support into larger ones at high temperatures, leading to a decrease in the active surface area. mdpi.commdpi.com
Understanding these deactivation pathways is crucial for designing robust catalysts and developing effective regeneration procedures. mdpi.com Regeneration aims to restore the catalyst's activity, extending its operational life. Common methods include:
Washing the catalyst with solvents or acidic/basic solutions to remove poisons or soluble foulants. mdpi.comscirp.org
Treating the catalyst with an oxidizing agent (e.g., air) at elevated temperatures (calcination) to burn off coke deposits, followed by a reduction step if necessary. mdpi.comscirp.org
Redispersion of sintered metal particles using specific chemical treatments. mdpi.com
The ability to successfully regenerate a catalyst multiple times without significant loss of performance is a key factor in the economic viability of a chemical process. nih.govbeilstein-journals.org
Role of Catalysts in Stereocontrol and Regioselectivity
Radical and Ionic Pathways in this compound Chemistry
The α,β-unsaturated carboxylic acid motif in this compound allows it to participate in both ionic and radical reaction pathways, leading to a diverse range of potential products.
Ionic Pathways: Ionic reactions involve intermediates with a full or partial charge, such as carbocations, carbanions, or the polarized carbonyl group. The carboxylic acid group itself can be converted to more reactive derivatives via nucleophilic acyl substitution. libretexts.org For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl group into a much better leaving group, facilitating the formation of the corresponding acyl chloride. openstax.org The conjugated system is susceptible to nucleophilic attack. Brønsted or Lewis acids can activate the molecule by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and promoting conjugate addition reactions. newswise.commdpi.com
Radical Pathways: Radical reactions proceed through intermediates with unpaired electrons. These pathways can be initiated by heat, light, or a radical initiator. The double bond in this compound can undergo radical addition. Modern photoredox catalysis provides a method to generate acyl radicals from carboxylic acids, which can then engage in further reactions. nih.gov However, the success of such reactions is highly dependent on the specific substrate and conditions. In one study investigating a photocatalyzed sulfonylation of various cinnamic acids, the reaction failed to produce any product when this compound was used as the substrate, even after extended reaction times. mdpi.com This finding highlights that the steric bulk of the cyclohexyl group or its electronic properties can significantly influence the reactivity in certain radical processes. The generation of radical species is often achieved through single-electron-transfer (SET) events, which can be facilitated by photocatalysts, transition metals, or electrochemistry. rsc.org
Derivatives and Analogues of E 3 Cyclohexylacrylic Acid: Design and Chemical Exploration
Cinnamic Acid Analogues Derived from (E)-3-Cyclohexylacrylic Acid
Cinnamic acids, characterized by a phenyl group attached to acrylic acid, are a well-studied class of compounds. Analogues derived from this compound involve the synthesis of derivatives where aryl or heteroaryl groups are incorporated to mimic the structure of cinnamic acid, or where the carboxylic acid group itself is transformed into various functional derivatives.
Synthesis of Substituted Aryl and Heteroaryl Derivatives
The synthesis of cinnamic acid analogues from a cyclohexyl scaffold can be approached by introducing aromatic moieties. While direct arylation of the cyclohexyl ring of this compound is complex, analogous structures can be built using established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming carbon-carbon bonds. For instance, the Heck reaction can couple aryl halides with alkenes like acrylate (B77674) derivatives. mdpi.comorganic-chemistry.orgugent.be A general strategy to create aryl-substituted acrylic acids involves the coupling of an aryl halide with an acrylate ester, followed by hydrolysis.
A reliable method for synthesizing 2-aryl-substituted cinnamic acid esters involves a multi-step sequence culminating in a Horner-Wadsworth-Emmons (HWE) olefination. organic-chemistry.org This approach, which avoids the harsh conditions of the traditional Perkin reaction, allows for the stereoselective synthesis of (E)-isomers with high yields. organic-chemistry.org The synthesis of various heteroarylamide derivatives has also been achieved by reacting aniline (B41778) derivatives with heteroaryl acid chlorides, demonstrating a robust method for creating amide bonds with heterocyclic components. libretexts.org Similarly, three-component condensation reactions involving isatoic anhydride, anilines, and cinnamaldehydes can produce complex heterocyclic structures like styryl-quinazolinones. noaa.gov
Although direct synthesis from this compound is not prominently featured, these established methods illustrate how aryl and heteroaryl motifs can be incorporated into related structures, providing a blueprint for the generation of cinnamic acid analogues.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification to produce esters, amides, and hydrazides. These transformations typically proceed through the activation of the carboxyl group.
Amide and Sulfonamide Synthesis: Amides are commonly synthesized by reacting the carboxylic acid with an amine, often using a coupling agent to facilitate the reaction. A notable class of derivatives includes N-acylbenzenesulfonamides. Studies have shown the synthesis of these compounds starting from the saturated analogue, 3-cyclohexylpropionic acid. beilstein-journals.orgrsc.org In these syntheses, N-[4-chloro-5-methyl-2-(arylmethylthio)benzenesulfonyl]cyanamide potassium salts are reacted with 3-cyclohexylpropionic acid under reflux to yield the corresponding N-acylbenzenesulfonamides. beilstein-journals.orgrsc.org
| Starting Sulfonamide Salt | Carboxylic Acid | Product | Yield (%) | Reference |
| Potassium salt of N-(4-chloro-2-((3-chlorobenzyl)thio)-5-methylphenylsulfonyl)cyanamide | 3-Cyclohexylpropionic acid | N-(4-chloro-2-((3-chlorobenzyl)thio)-5-methylphenylsulfonyl)-3-cyclohexylpropanamide | 85 | rsc.org |
| Potassium salt of N-(4-chloro-5-methyl-2-((3-(trifluoromethyl)benzyl)thio)phenylsulfonyl)cyanamide | 3-Cyclohexylpropionic acid | N-(4-chloro-5-methyl-2-((3-(trifluoromethyl)benzyl)thio)phenylsulfonyl)-3-cyclohexylpropanamide | 73 | rsc.org |
Ester Synthesis: Esterification is a fundamental transformation of carboxylic acids. This compound can be converted to its corresponding esters, such as ethyl (E)-3-cyclohexylacrylate, through reaction with an alcohol under acidic conditions. nih.govtus.ac.jp These esters are valuable intermediates for further reactions.
Hydrazide and Hydrazone Synthesis: The carboxylic acid can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. Research on the saturated analogue, 3-cyclohexylpropionic acid, has demonstrated this process. 3-Cyclohexylpropionic acid hydrazide is first synthesized and then condensed with various substituted benzaldehydes to produce a series of N-(benzylidene)-3-cyclohexylpropionic acid hydrazide derivatives. usm.eduorganic-chemistry.orgresearchgate.netmyskinrecipes.com This reaction provides a modular approach to a wide array of derivatives with diverse substitutions on the phenyl ring. organic-chemistry.org
| Aldehyde Reactant | Product Name | Reference |
| Benzaldehyde | N-(Benzylidene)-3-cyclohexylpropionic acid hydrazide | organic-chemistry.org |
| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-3-cyclohexylpropionic acid hydrazide | organic-chemistry.org |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-3-cyclohexylpropionic acid hydrazide | organic-chemistry.org |
| 4-Isopropylbenzaldehyde | N-(4-Isopropylbenzylidene)-3-cyclohexylpropionic acid hydrazide | organic-chemistry.org |
Exploration of Cycloalkyl and Alicyclic Variations
Modification of the cyclohexyl group itself offers another avenue for creating structural diversity. This includes changing the size of the alicyclic ring or introducing more complex polycyclic systems.
Expansion to Other Alicyclic Rings
The synthesis of acrylic acids with different cycloalkyl groups, such as cyclopentyl or cycloheptyl, follows standard synthetic routes for α,β-unsaturated acids. Typically, a Knoevenagel or Horner-Wadsworth-Emmons reaction is employed. For example, (E)-3-cyclopentylacrylic acid can be synthesized from cyclopentanecarbaldehyde. myskinrecipes.combldpharm.comcymitquimica.comchemicalbook.com Similarly, analogues with larger rings, such as cycloheptyl, can be prepared from the corresponding cycloheptyl-containing starting materials. For instance, cycloheptylpropionic acid has been used as a starting material in the synthesis of various amide derivatives. google.com These variations allow for the systematic investigation of how ring size affects the properties of the molecule.
Introduction of Spiro and Polycyclic Motifs
The introduction of spiro and polycyclic systems creates conformationally constrained analogues. While specific examples starting from this compound are not extensively documented, general strategies for cyclization can be applied. Radical cyclizations are a powerful method for forming ring structures. researchgate.net For instance, the addition of acrylic acid to other molecules can initiate cyclization processes, leading to new ring systems. The presence of comonomers like acrylic acid in polymerization reactions has been shown to facilitate cyclization. usm.eduacs.orgresearchgate.net Furthermore, rhodium-catalyzed addition/spirocyclization of arylboronic esters containing an α,β-unsaturated ester moiety has been reported, showcasing a method to build spirocyclic structures. tus.ac.jp The Diels-Alder reaction, a [4+2] cycloaddition, is another fundamental tool for constructing six-membered rings and can be used to build polycyclic frameworks. wikipedia.orgiitk.ac.insigmaaldrich.comsynarchive.com
Conjugate Additions and Cycloaddition Reactions of the α,β-Unsaturated System
The α,β-unsaturated carbonyl system in this compound is an electrophilic site amenable to conjugate additions (Michael additions) and cycloaddition reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.
Conjugate Additions: The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can be used. beilstein-journals.orgnih.gov The reaction proceeds via an enolate intermediate which is then protonated. libretexts.orgmasterorganicchemistry.com For substrates like this compound, the bulky cyclohexyl group at the β-position can sterically hinder the approach of the nucleophile, potentially affecting reaction rates and yields. Organocatalytic methods have been developed for the Michael addition of aldehydes to acrylic acid derivatives, enabling the generation of complex structures with high enantioselectivity. rsc.org
Stereochemistry of Addition Reactions
The stereochemical outcome of addition reactions to the α,β-unsaturated system of this compound and its derivatives is a critical aspect of its chemical exploration. The planar nature of the carbon-carbon double bond presents two distinct faces for nucleophilic attack, and the stereochemistry of the starting material, particularly the (E)-configuration, plays a significant role in directing the approach of incoming reagents. masterorganicchemistry.comyoutube.com This phenomenon often leads to stereoselective reactions, where one stereoisomer is preferentially formed over others. masterorganicchemistry.comsaskoer.ca
In nucleophilic addition reactions, the hybridization of the carbonyl carbon changes from sp2 to sp3, creating a new stereocenter if the starting material is asymmetric. libretexts.org The stereoselectivity of these additions can be categorized as either diastereoselective or enantioselective. saskoer.ca For a substrate like this compound, which is achiral but has prochiral faces at the double bond, reactions with achiral reagents can lead to enantiomeric products, while reactions involving chiral reagents or catalysts can be enantioselective. libretexts.orglibguides.com More commonly, if a chiral center already exists in the molecule or is formed during the reaction, the formation of diastereomers occurs, and the reaction is termed diastereoselective. saskoer.ca
The bulky cyclohexyl group attached to the β-carbon exerts significant steric hindrance. This steric bulk influences the trajectory of nucleophilic attack, a principle known as substrate-controlled diastereoselectivity. libguides.com Typically, the reagent will preferentially approach from the face opposite to the bulky substituent to minimize steric strain in the transition state. nih.gov For instance, in a Michael addition, the nucleophile is expected to add to the less hindered face of the double bond, leading to a predictable diastereomeric excess in the product. The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting product. youtube.com
| Reaction Type | Reagent/Catalyst | Potential Product Type | Stereochemical Consideration |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 3-Cyclohexylpropanoic acid | Syn-addition of hydrogen across the double bond. Since the product is achiral, no stereoisomers are formed. |
| Michael Addition | R₂CuLi (Gilman reagent) | 3-Cyclohexyl-3-(alkyl)propanoic acid derivative | Creates one or two new stereocenters. The approach of the nucleophile is directed by the cyclohexyl group, leading to the formation of diastereomers in a specific ratio. libguides.com |
| Halogenation | Br₂ | 2,3-Dibromo-3-cyclohexylpropanoic acid | Anti-addition of bromine via a cyclic bromonium ion intermediate, resulting in a specific diastereomer (a pair of enantiomers). youtube.com |
| Epoxidation | m-CPBA | (E)-3-Cyclohexyl-2,3-epoxypropanoic acid | Creates two new stereocenters. The reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide ring. |
Formation of Novel Heterocyclic and Carbocyclic Scaffolds
This compound is a versatile building block for the synthesis of more complex molecular architectures, including novel heterocyclic and carbocyclic scaffolds. mdpi.com Its α,β-unsaturated carboxylic acid moiety provides multiple reactive sites that can be exploited in various ring-forming strategies, such as cycloaddition and tandem reactions. nih.govresearchgate.net
Formation of Heterocyclic Scaffolds
The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of bioactive compounds. derpharmachemica.comnih.govamazonaws.com this compound derivatives can serve as precursors for a variety of heterocycles. A notable strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid hydrazide. For example, reacting this compound with hydrazine (B178648) hydrate (B1144303) yields (E)-3-cyclohexylacrylohydrazide. This hydrazide can then undergo condensation reactions with a diverse range of aldehydes and ketones. mdpi.com This process leads to the formation of N-acylhydrazones, which are not only stable compounds in their own right but also serve as key intermediates for synthesizing various five- and six-membered heterocycles like pyrazoles, oxadiazoles, and triazoles. mdpi.comresearchgate.net
Another approach is the use of this compound derivatives as components in multicomponent reactions (MCRs) or [3+2] cycloaddition reactions to generate highly substituted five-membered heterocyclic systems. nih.gov
Formation of Carbocyclic Scaffolds
In addition to heterocycles, this compound is a valuable synthon for constructing new carbocyclic rings. Its electron-deficient double bond makes it an excellent dienophile for Diels-Alder reactions. When reacted with a suitable diene, it can form highly functionalized six-membered cyclohexene (B86901) rings. The stereospecific nature of the Diels-Alder reaction ensures that the (E)-geometry of the starting acrylic acid is transferred to the stereochemistry of the resulting cyclic product.
Furthermore, derivatives of this compound can act as Michael acceptors in tandem reactions. The initial conjugate addition of a nucleophile can be followed by an intramolecular cyclization, such as an aldol (B89426) or Claisen-type condensation, to afford five- or six-membered carbocyclic scaffolds. This strategy allows for the rapid assembly of complex ring systems from simple acyclic precursors. nih.gov
| Reaction Type | Reactant(s) | Intermediate/Derivative | Scaffold Formed |
|---|---|---|---|
| Hydrazone Formation | 1. Hydrazine 2. Aldehyde/Ketone (R-CHO/R₂CO) | (E)-3-Cyclohexylacrylohydrazide | N-Acylhydrazone |
| Diels-Alder Cycloaddition | Butadiene | This compound (as dienophile) | Cyclohexene |
| Michael-Aldol Tandem | Enolate of a ketone | Ester of this compound (as Michael acceptor) | Substituted Cyclohexanone |
| Pyrazoline Synthesis | Phenylhydrazine | Ester of this compound | Pyrazoline |
Esterification and Amidation Reactions for Diverse Chemical Libraries
Esterification and amidation are fundamental transformations of the carboxylic acid group in this compound. These reactions are pivotal for generating large and diverse chemical libraries, which are essential tools in drug discovery and materials science. rjeid.comthieme-connect.de By systematically reacting the parent acid with extensive collections of alcohols and amines, researchers can create vast arrays of ester and amide derivatives. This approach allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). researchgate.netchemrxiv.org
The synthesis of such libraries can be greatly accelerated using modern technologies like automated parallel synthesis and flow chemistry. chemrxiv.org These high-throughput methods enable the rapid production of thousands of distinct compounds from a single core scaffold like this compound.
Esterification Reactions
The conversion of this compound to its corresponding esters can be achieved through several reliable methods. e-bookshelf.de The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. byjus.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.org These methods allow for the coupling of this compound with a wide variety of alcohols, including primary, secondary, and functionalized alcohols, to produce a diverse library of esters. researchgate.netmedcraveonline.com
Amidation Reactions
Amide bond formation is one of the most crucial reactions in medicinal chemistry. thieme-connect.de Amide derivatives of this compound can be synthesized by reacting the acid with primary or secondary amines. Direct condensation is often difficult, so the reaction is typically mediated by a peptide coupling reagent. A wide range of such reagents is available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination. These reagents facilitate the formation of an amide bond under mild conditions with high yields and compatibility with a broad spectrum of functional groups on the amine component. This versatility enables the creation of large, structurally diverse amide libraries for biological screening. thieme-connect.de
| Reaction | Reactant | Example Product Name | Synthetic Method |
|---|---|---|---|
| Esterification | Ethanol (B145695) | Ethyl (E)-3-cyclohexylacrylate | Fischer Esterification (H₂SO₄ catalyst) byjus.com |
| Esterification | Benzyl (B1604629) alcohol | Benzyl (E)-3-cyclohexylacrylate | DCC/DMAP coupling orgsyn.org |
| Esterification | 2-Hydroxyethylamine | 2-Hydroxyethyl (E)-3-cyclohexylacrylate | Acid-catalyzed or coupling agent |
| Amidation | Aniline | (E)-3-Cyclohexyl-N-phenylacrylamide | HATU-mediated coupling |
| Amidation | Piperidine (B6355638) | 1-((E)-3-Cyclohexylacryloyl)piperidine | EDC/HOBt coupling |
| Amidation | Glycine methyl ester | Methyl (E)-N-(3-cyclohexylacryloyl)glycinate | Peptide coupling reagents thieme-connect.de |
Structure Activity Relationship Sar Studies and Molecular Recognition of E 3 Cyclohexylacrylic Acid Derivatives
Computational Approaches to Structure-Activity Correlation
Computational methods have become indispensable in modern drug discovery for predicting the biological activity of chemical compounds and guiding the design of new, more effective therapeutic agents. ethernet.edu.et These approaches allow for the rapid screening of large virtual libraries of molecules, saving time and resources compared to traditional synthesis and testing. For derivatives of (E)-3-cyclohexylacrylic acid, these methods provide a framework for understanding how modifications to the cyclohexyl ring, the acrylic acid moiety, or the addition of various functional groups influence their interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties.
QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), to correlate these descriptors with the observed activity. researchgate.netjbclinpharm.orgnih.gov These descriptors can be broadly categorized:
Topological Descriptors: These describe the connectivity and branching of atoms in a molecule (e.g., Wiener index, molecular connectivity indices). nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Geometrical/Steric Descriptors: These describe the three-dimensional shape and size of the molecule.
Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability. fip.org
For a series of this compound derivatives, a QSAR study would involve synthesizing or virtually designing analogs with different substituents on the cyclohexyl ring or modifications to the acrylic acid chain. The biological activity of these analogs would be determined experimentally (e.g., as IC₅₀ values). A resulting QSAR model could reveal, for instance, that increasing the hydrophobicity of the cyclohexyl substituent enhances activity, while bulky groups at another position might decrease it. The predictive power of a QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets to ensure its robustness and prevent over-fitting. jbclinpharm.orgu-strasbg.fr For instance, a robust model might be confirmed through a Y-randomization test, where shuffling the dependent variable should result in low correlation coefficients, confirming the model is not due to chance. jbclinpharm.org
Table 1: Common Descriptors in QSAR Modeling
| Descriptor Category | Example Descriptors | Significance in Drug Action |
|---|---|---|
| Electronic | HOMO/LUMO energy, Dipole Moment, Partial Charges | Governs electrostatic interactions, reaction propensity, and hydrogen bonding capacity. nih.gov |
| Steric/Topological | Molecular Weight, Wiener Index, Balaban Index | Relates to the size, shape, and branching of the molecule, influencing how it fits into a receptor's binding site. nih.gov |
| Hydrophobicity | LogP | Describes the molecule's partitioning between lipid and aqueous phases, crucial for membrane permeability and hydrophobic interactions with the target. fip.org |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Key for specific interactions with biological targets, contributing to binding affinity and selectivity. nih.gov |
When developing new derivatives of this compound, two primary computational design strategies are employed: ligand-based and structure-based design. iaanalysis.com
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.govmdpi.com This approach relies on the "molecular similarity principle," which posits that molecules with similar structures are likely to have similar biological activities. mdpi.com Techniques like pharmacophore modeling are used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) that are critical for binding. nih.govfrontiersin.org This pharmacophore model then serves as a template to search for or design new molecules that possess these key features.
Structure-Based Drug Design (SBDD) is applied when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. ethernet.edu.etnih.gov This powerful method involves analyzing the target's binding site—its shape, size, and the chemical nature of its amino acid residues. iaanalysis.com Using this structural information, computational tools can be used to design molecules that fit precisely into the binding pocket and form favorable interactions, such as hydrogen bonds and hydrophobic contacts. ethernet.edu.et Molecular docking is a primary SBDD technique that predicts the preferred orientation and binding affinity of a ligand to its target. mdpi.com This approach allows for the rational design of derivatives of this compound to maximize their complementarity with a specific target, potentially increasing potency and selectivity. ethernet.edu.etisef.net
Quantitative Structure-Activity Relationship (QSAR) Modeling[15],
Investigation of Molecular Interactions at the Receptor/Enzyme Interface (preclinical focus)
Understanding precisely how a molecule like this compound or its derivatives interacts with a target protein is fundamental to explaining its biological activity. msdmanuals.com Preclinical studies, combining computational simulations and in vitro experiments, provide detailed insights into these interactions, revealing the forces that govern binding and selectivity.
Molecular Docking is a computational technique used to predict the binding mode of a ligand within the active site of a target protein. bmrat.orgusm.my The process involves sampling a vast number of possible orientations and conformations of the ligand in the binding pocket and then using a scoring function to estimate the binding affinity for each pose. mdpi.com For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group with polar residues in the active site, or hydrophobic interactions involving the cyclohexyl ring. mdpi.comrsc.org
Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-receptor interaction. nih.govresearchgate.net Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over time by integrating Newton's equations of motion. mdpi.com This provides valuable information on the stability of the binding pose, the flexibility of both the ligand and the protein, and the role of solvent molecules. mdpi.comnih.gov For example, a study on acrylic acid derivatives isolated from Achillea mellifolium used MD simulations to confirm that the compounds remained stably bound within the active site of the urease enzyme, validating the initial docking results. mdpi.com
A recent study used molecular docking and MD simulations to investigate the interactions of novel acrylic acid derivatives with the enzymes urease and α-glucosidase. The findings demonstrated good protein-ligand interaction profiles, highlighting key interactions like hydrogen bonding and van der Waals forces that contribute to the stability of the complexes. mdpi.com
Binding Affinity is a measure of the strength of the interaction between a ligand and its target. researchgate.net In preclinical studies, it is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit a specific biological process (e.g., enzyme activity) by 50%. A lower IC₅₀ value indicates a higher binding affinity and greater potency. In silico methods, such as molecular docking and free energy calculations, predict binding affinity computationally, often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value suggests stronger binding. nih.govfrontiersin.org
For example, in vitro enzyme inhibition assays on acrylic acid derivatives from Achillea mellifolium provided specific IC₅₀ values against urease. mdpi.com These experimental values can then be correlated with in silico predictions to validate and refine the computational models.
Table 2: In Vitro Urease Inhibition by Acrylic Acid Derivatives
| Compound | Description | IC₅₀ (µM) vs. Urease |
|---|---|---|
| Compound 1 | ethyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl) acrylate (B77674) | 16.87 ± 0.02 |
| Compound 2 | methyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate | 13.71 ± 0.07 |
| Compound 3 | Acrylic acid derivative (C₁₄H₂₀O₃) | 10.46 ± 0.033 |
| Thiourea (Standard) | Standard urease inhibitor | 21.5 ± 0.01 |
Data sourced from a study on acrylic acid derivatives from Achillea mellifolium. mdpi.com
Specificity refers to a compound's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets. High specificity is a critical property for a drug candidate as it minimizes the risk of off-target effects. Both in vitro enzyme panels and computational docking against multiple protein targets are used to assess the specificity profile of a compound series.
Molecular Docking and Dynamics Simulations
Impact of Stereochemistry on Molecular Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition because biological systems, including enzymes and receptors, are inherently chiral. nih.govresearchgate.net Chiral molecules exist as enantiomers (non-superimposable mirror images), which can have identical physical properties but vastly different biological activities. nih.gov This is because only one enantiomer may fit correctly into the chiral binding site of a target protein, while the other may fit poorly or not at all. nih.govnih.gov
Studies on other chiral molecules have demonstrated the profound impact of stereochemistry:
In a series of nature-inspired 3-Br-acivicin derivatives, only the isomers with the natural (5S, αS) stereochemistry showed significant anti-malarial activity, suggesting that stereochemistry was vital for recognition by cellular uptake transporters. nih.gov
For anacardic acids, the stereochemistry of a double bond (E vs. Z) in an aliphatic side chain was shown to influence the binding affinity to the α-glucosidase enzyme. mdpi.com
The different interactions of enantiomers can be rationalized using computational methods like molecular docking and MD simulations, which can model the binding of each stereoisomer separately and predict differences in binding energy and stability. mdpi.com Therefore, controlling the stereochemistry is a crucial aspect of designing potent and selective drugs based on the this compound scaffold.
Chiral Recognition in Biological Systems (preclinical focus)
Chirality plays a fundamental role in molecular recognition within biological systems, as enzymes, receptors, and other protein targets are themselves chiral entities composed of L-amino acids. mdpi.comnih.gov The principle of chiral recognition is often explained by the three-point interaction model, which posits that for a chiral molecule to be distinguished from its mirror image (enantiomer) by a chiral receptor, a minimum of three points of interaction are necessary. researchgate.netcore.ac.uk If one enantiomer can establish three specific interactions with the binding site while its counterpart can only establish two, a difference in binding affinity and subsequent biological response will be observed. core.ac.uk
While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives creates chiral compounds. The differential biological activity between enantiomers of such derivatives is a key focus of preclinical research. mdpi.comfrontiersin.org Studies on structurally related compounds demonstrate that stereochemistry is pivotal for activity. For instance, in the case of nature-inspired 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry, (5S, αS), showed significant antiplasmodial activity. mdpi.com This suggests that the biological target, likely an amino acid transport system, stereoselectively recognizes and interacts with only one enantiomer. mdpi.com
Similarly, research on synthetic cannabinoid receptor agonists (SCRAs), many of which are chiral carboxamide derivatives, reveals significant differences in potency between enantiomers. frontiersin.org In preclinical assays, the (S)-enantiomers of compounds like AMB-FUBINACA and AB-FUBINACA were found to be substantially more potent at both CB1 and CB2 receptors than their corresponding (R)-enantiomers. frontiersin.org This enantioselectivity underscores that the binding pockets of these G-protein coupled receptors are finely tuned to accommodate a specific three-dimensional arrangement of the ligand. researchgate.netfrontiersin.org
The selective interaction of one enantiomer over the other can lead to profound differences in pharmacological effects. This phenomenon is critical in drug development, where the goal is often to market a single, more active and safer enantiomer. researchgate.netmdpi.com Preclinical techniques such as chiral high-performance liquid chromatography (HPLC) are essential for separating enantiomers to study their individual properties. frontiersin.org
Table 1: Examples of Enantiomeric Selectivity in Biologically Active Compounds Related to Acrylic Acid Derivatives This table presents data from compounds structurally related to this compound derivatives to illustrate the principle of chiral recognition.
| Compound Class | Enantiomer | Target/Assay | Finding | Reference |
|---|---|---|---|---|
| Synthetic Cannabinoid Receptor Agonists | (S)-AMB-FUBINACA | CB1 Receptor | 6.1 times more potent than (R)-enantiomer. | frontiersin.org |
| Synthetic Cannabinoid Receptor Agonists | (R)-AMB-FUBINACA | CB1 Receptor | Lower potency. | frontiersin.org |
| Synthetic Cannabinoid Receptor Agonists | (S)-AB-FUBINACA | CB1 Receptor | >100 times more potent than (R)-enantiomer. | frontiersin.org |
| Synthetic Cannabinoid Receptor Agonists | (R)-AB-FUBINACA | CB1 Receptor | Lower potency. | frontiersin.org |
| Acivicin Derivatives | (5S, αS)-3-Br-acivicin | Antiplasmodial Activity | Exhibited significant activity. | mdpi.com |
| Acivicin Derivatives | Other Isomers | Antiplasmodial Activity | Lacked significant activity. | mdpi.com |
Conformational Analysis and its Influence on Interaction
The cyclohexyl ring is a flexible motif that predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. sapub.org In substituted cyclohexyl derivatives, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents due to the avoidance of steric clashes known as 1,3-diaxial interactions. sapub.org The energy difference between these conformers can influence the equilibrium population of each state.
The conformation of the cyclohexyl group has a direct impact on how the entire molecule presents itself to a receptor. Studies on various ligands containing a cyclohexyl moiety show that this group often fits into a hydrophobic pocket within the receptor binding site. acs.org The specific orientation of the ring and its substituents can either facilitate or hinder optimal binding. For instance, in a series of proteolysis targeting chimeras (PROTACs), a subtle change from a trans-cyclohexyl linker to a cis-cyclohexyl linker resulted in a dramatic change in conformation. The trans linker adopted a rigid, extended conformation, while the cis linker folded back, leading to significantly different binding affinities for the target protein.
Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study these conformational preferences. ethz.chmdpi.com For example, analysis of imidazolidinone derivatives revealed that the bulky benzyl (B1604629) group surprisingly preferred a conformation placing it over the heterocyclic ring rather than extending away from it, a finding rationalized by computational energy calculations. ethz.ch This demonstrates that intramolecular forces can lead to preferred conformations that may not be intuitively obvious but are crucial for biological interaction. The interplay between the rigid acrylic acid portion and the flexible cyclohexyl ring in this compound derivatives will therefore define the molecule's shape and its potential to effectively engage with a biological target.
Table 2: General Conformational Energy Differences in a Monosubstituted Cyclohexane (B81311) Ring This table provides illustrative data for methylcyclohexane (B89554) to demonstrate the energetic principles of conformational analysis applicable to the cyclohexyl group.
| Conformer | Substituent Position | Key Interaction | Relative Energy (kcal/mol) | Stability | Reference |
|---|---|---|---|---|---|
| Chair | Equatorial | Staggered arrangements | 0 | Most Stable | sapub.org |
| Chair | Axial | 1,3-Diaxial interactions | ~1.7 | Less Stable | sapub.org |
| Twist-Boat | - | Eclipsed/gauche interactions | ~5.5 | Unstable | |
| Boat | - | "Flagpole" steric hindrance | ~6.9 | Least Stable |
Theoretical and Computational Chemistry of E 3 Cyclohexylacrylic Acid
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. numberanalytics.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. mdpi.com For (E)-3-Cyclohexylacrylic acid, the HOMO is typically localized over the carbon-carbon double bond (π-system), which is the most electron-rich region, while the LUMO is associated with the antibonding π* orbital of the carbonyl group and the C=C double bond. Theoretical calculations, often employing Density Functional Theory (DFT), can predict these energy levels. pku.edu.cn
Table 1: Representative Frontier Molecular Orbital Data for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311G(d,p)). Actual values may vary based on the level of theory and basis set.
| Orbital | Energy (eV) | Description and Implication for Reactivity |
| HOMO | ~ -6.5 | Highest Occupied Molecular Orbital, primarily located on the C=C π-bond. Represents the ability to donate electrons in reactions with electrophiles. |
| LUMO | ~ -0.8 | Lowest Unoccupied Molecular Orbital, centered on the C=O and C=C π* antibonding orbitals. Represents the ability to accept electrons from nucleophiles. |
| HOMO-LUMO Gap | ~ 5.7 | Indicates high molecular stability and moderate reactivity. |
The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity and resonance. A molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic potential (the force exerted on a positive test charge) at various points on the electron density surface of the molecule. wuxiapptec.comuni-muenchen.de
MEP maps use a color spectrum to represent different potential values. libretexts.org Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. avogadro.cc Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. avogadro.cc Intermediate potentials are shown in green and yellow. For this compound, the MEP map would show a high concentration of negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, highlighting them as the most electron-rich and nucleophilic sites. The acidic hydrogen of the hydroxyl group would exhibit a strong positive potential (blue), confirming it as the most electrophilic site. wuxiapptec.com
Table 2: Predicted Atomic Charge Distribution in this compound Conceptual charges based on electronegativity and resonance effects, typically quantified by methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis in computational software.
| Atom/Group | Predicted Partial Charge | Rationale |
| Carbonyl Oxygen (C=O) | Highly Negative (δ-) | High electronegativity and lone pairs of electrons. |
| Hydroxyl Oxygen (-OH) | Negative (δ-) | Electronegative, participates in resonance. |
| Hydroxyl Hydrogen (-OH) | Highly Positive (δ+) | Electron-withdrawing effect of adjacent oxygens makes it acidic. |
| α,β-Unsaturated Carbons | Slightly Negative/Neutral | Influenced by the electron-withdrawing carboxylic group. |
| Cyclohexyl Group | Neutral/Slightly Positive | Primarily non-polar aliphatic C-H bonds. |
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be used to interpret and assign experimental data. arxiv.orglehigh.edu
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using methods like DFT. nih.gov These calculations determine the frequencies corresponding to the fundamental vibrational modes of the molecule. Calculated frequencies are often systematically overestimated compared to experimental values, so a scaling factor is typically applied for better agreement. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for assigning complex experimental spectra. schrodinger.com
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, corresponding to the λ_max values and intensities of absorption bands.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Spectroscopy | Feature | Typical Experimental Range | Computationally Predicted Value |
| IR | C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | ~1715 cm⁻¹ (scaled) |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | ~3100 cm⁻¹ (scaled) |
| IR | C=C Stretch | 1620-1680 cm⁻¹ | ~1640 cm⁻¹ (scaled) |
| ¹H NMR | -COOH Proton | 10-13 ppm | ~12.0 ppm |
| ¹H NMR | Vinylic Protons (-CH=CH-) | 5.7-7.3 ppm | ~5.8 ppm and ~7.1 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | 170-185 ppm | ~175 ppm |
| UV-Vis | π → π transition | 200-250 nm | ~215 nm (in ethanol) |
| Predicted values are representative and depend on the chosen computational method, basis set, and solvent model. nih.govschrodinger.com |
Charge Distribution and Electrostatic Potential Mapping[25],
Conformational Analysis and Potential Energy Surface Mapping
Ab initio and DFT methods are powerful tools for exploring the conformational landscape of a molecule. nih.gov By systematically changing dihedral angles and optimizing the geometry at each step, a potential energy surface (PES) can be constructed. rsc.orgmuni.cz A PES is a multidimensional map that shows the molecule's energy as a function of its geometric parameters. muni.cznih.gov
For this compound, key rotations would be around the C-C bond connecting the cyclohexyl ring to the acrylic acid moiety and the C-C bond of the carboxylic acid group. DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., aug-cc-pVTZ), can identify low-energy conformers (minima on the PES) and the transition states that connect them (saddle points on the PES). rsc.orgarxiv.org The analysis would likely reveal that the most stable conformer positions the bulky cyclohexyl group to minimize steric hindrance with the acrylic acid chain.
While DFT provides high accuracy, it is computationally expensive, especially for large molecules or for simulating molecular dynamics over long timescales. arxiv.org Molecular Mechanics (MM) offers a faster alternative by using a classical physics-based model where atoms are treated as spheres and bonds as springs. uiuc.edu
The behavior of the system is described by a force field , which is a set of parameters and potential energy functions that define the energy of the molecule based on its geometry (bond lengths, angles, dihedrals, and non-bonded interactions). uiuc.eduscm.com Common force fields include AMBER, CHARMM, and the Universal Force Field (UFF). gromacs.orgopenbabel.org For a novel or less common molecule like this compound, specific parameters might not be available in standard force fields. In such cases, parameters can be developed by fitting the MM potential energy functions to higher-level quantum mechanical data (e.g., from DFT calculations) or to experimental data. This allows for large-scale simulations, such as molecular dynamics, to study the conformational flexibility and interactions of the molecule in different environments.
Table 4: Comparison of Computational Methods for Conformational Analysis
| Method | Principles | Accuracy | Computational Cost | Typical Application |
| Density Functional Theory (DFT) | Solves for electron density to determine energy. Includes electron correlation effects. nih.gov | High | High | Calculating accurate energies of a few key conformers, generating a reference PES. rsc.org |
| Ab Initio (e.g., MP2) | Solves the electronic Schrödinger equation with systematic approximations. | Very High | Very High | High-accuracy benchmark calculations for small systems or specific points on the PES. |
| Molecular Mechanics (MM) | Uses classical mechanics and parameterized potential energy functions (force fields). uiuc.edu | Moderate to Low | Low | Exploring the full conformational space, molecular dynamics simulations of large systems. arxiv.org |
Ab Initio and Density Functional Theory (DFT) Calculations
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a molecule like this compound, these methods can map out reaction pathways, identify transient intermediates, and calculate the energy barriers that govern reaction speeds. Techniques rooted in quantum mechanics, such as Density Functional Theory (DFT), allow researchers to model the electronic structure of molecules and simulate their transformations, offering insights that are often difficult to obtain through experimental means alone. researchgate.netmdpi.comnih.gov
Understanding a chemical reaction's mechanism involves charting its course from reactants to products. This path is visualized along a reaction coordinate, which represents the progress of the reaction. libretexts.orgkobv.de Computationally, this is achieved by constructing a Potential Energy Surface (PES), a multidimensional surface that describes the energy of a molecular system as a function of its geometry. wikipedia.orgnumberanalytics.com Reactants and products occupy energy minima on this surface.
The pathway between them proceeds through a saddle point, which corresponds to the highest energy state along the reaction coordinate, known as the transition state (TS). wikipedia.orgpressbooks.publibretexts.org The transition state is an unstable, transient activated complex that is not directly observable but represents the kinetic bottleneck of the reaction. libretexts.orgpressbooks.pubsalempress.com
The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). libretexts.orglibretexts.org This value is critical as it dictates the reaction rate, a relationship described by the Arrhenius and Eyring equations. libretexts.orglibretexts.org A higher activation energy corresponds to a slower reaction. libretexts.orglibretexts.org DFT calculations are frequently employed to locate transition states and compute activation energies for various organic reactions, such as acid-catalyzed condensations or cycloadditions. mdpi.comresearchgate.netnih.gov
Table 1: Representative Calculated Activation Energies for a Model Acid-Catalyzed Reaction This table illustrates how computational methods can determine the energy barriers for different steps in a hypothetical reaction pathway relevant to molecules with carbonyl and acidic functionalities. The values are representative of what could be calculated for reactions involving this compound.
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Protonation | Acid catalyst protonates the carbonyl oxygen. | 25.5 | DFT/B3LYP |
| Enol Formation | Conversion of the protonated carbonyl to an enol form. | 177.1 | DFT/B3LYP mdpi.com |
| Nucleophilic Attack | The enol attacks another protonated carbonyl. | 65.1 | DFT/B3LYP mdpi.com |
| Dehydration | Elimination of a water molecule to form the final product. | 193.2 | DFT/B3LYP mdpi.com |
The solvent in which a reaction occurs is rarely an inert bystander; it can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, products, and, most importantly, transition states. rsc.orgucsb.edu Computational chemistry addresses these solvent effects through two primary models:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: This method involves including individual solvent molecules in the calculation. mdpi.com It is more computationally demanding but can capture specific short-range interactions like hydrogen bonding, which can be crucial for accurately describing reaction energetics. nih.gov
By calculating the energies of species in the gas phase and within different solvent models, chemists can predict how a reaction's activation energy will change. researchgate.net For instance, reactions proceeding through polar or charged transition states are often accelerated in polar solvents, which can preferentially stabilize the TS over the less polar reactants. rsc.orgresearchgate.net
Table 2: Example of Calculated Solvent Effects on the Activation Energy of a Model SN2 Reaction This table demonstrates how the choice of solvent can alter the calculated activation barrier for a reaction, a key consideration for optimizing reaction conditions.
| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Gas Phase | 1.0 | N/A | 10.1 | researchgate.net |
| Cyclohexane (B81311) | 2.0 | PCM | 12.2 | researchgate.net |
| Acetonitrile | 37.5 | PCM | 17.3 | researchgate.net |
Reaction Coordinate Mapping and Activation Energy Calculations
Advanced Computational Methodologies in Compound Design
Beyond analyzing existing reactions, computational chemistry is a cornerstone of modern de novo drug and materials design. Advanced methodologies enable the exploration of vast chemical landscapes and the prioritization of novel compounds for synthesis and testing. For a parent structure like this compound, these techniques can be used to design derivatives with enhanced biological activity or improved properties.
The concept of "chemical space" refers to the immense, multi-dimensional set of all possible molecules. nih.govchimia.ch Its size is estimated to be astronomically large (upwards of 10^60 for drug-like compounds), making exhaustive physical exploration impossible. mpg.de Machine learning (ML), particularly with the advent of deep neural networks, offers a powerful means to navigate this space efficiently. nih.govchimia.chresearchgate.net
ML models can be trained on large databases of known molecules, such as ChEMBL or PubChem, to learn the underlying rules of chemical structure and activity. nih.govnih.gov Once trained, these models can:
Generate Novel Molecules: Generative models can produce new chemical structures that are similar to known active compounds or are optimized for predicted activity. chimia.chmit.edu
Predict Properties: Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to create a mathematical relationship between a compound's structure and its biological activity. uestc.edu.cnfrontiersin.orgresearchgate.net ML-based QSAR can predict the activity of virtual compounds before they are ever synthesized. nih.gov
Table 3: Machine Learning Approaches in Chemical Design This table summarizes common machine learning techniques and their roles in exploring chemical space and designing new molecules.
| ML Methodology | Description | Application in Compound Design |
|---|---|---|
| Deep Neural Networks (DNNs) | Multi-layered networks that learn complex patterns from data. | Generating novel molecular structures; predicting polypharmacology. nih.govchimia.ch |
| Recursive Neural Networks (RNNs) | Networks suited for sequential data, such as SMILES strings representing molecules. | De novo design of molecules with desired properties. |
| Support Vector Machines (SVM) | A supervised learning model used for classification and regression analysis. | Building QSAR models to classify compounds as active or inactive. uestc.edu.cn |
| Active Learning | An iterative process where the model suggests which data points to acquire next. | Efficiently exploring chemical space by focusing computational or experimental resources on the most informative compounds. mpg.de |
High-Throughput Virtual Screening (HTVS) is a computational technique used to rapidly assess large libraries of chemical compounds to identify those most likely to bind to a biological target, such as a protein or enzyme. mdpi.comresearchgate.netmmsl.cz This process allows researchers to filter vast virtual libraries, containing millions of compounds, down to a manageable number of promising candidates for experimental testing, thereby saving significant time and resources. frontiersin.orgmmsl.cz
The typical HTVS workflow, particularly for structure-based screening, involves:
Target Preparation: A 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling, is prepared. The binding site or active site is defined. scirp.org
Ligand Library Screening: A large database of small molecules is computationally "docked" into the target's active site. Molecular docking algorithms sample numerous possible binding poses and orientations for each ligand. mdpi.comnih.gov
Scoring and Ranking: Each docked pose is evaluated using a scoring function, which estimates the binding affinity (e.g., binding free energy) between the ligand and the target. Compounds are ranked based on their scores. mdpi.commdpi.com
Hit Prioritization: The top-ranked compounds are selected as "hits." This initial list is often refined using more advanced calculations, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, or pharmacophore filtering before being prioritized for synthesis and biological assay. frontiersin.orgmdpi.com
For a molecule like this compound, HTVS could be used to screen libraries of its derivatives or to identify completely new scaffolds that mimic its interaction with a target enzyme. mdpi.comd-nb.info
Table 4: Illustrative High-Throughput Virtual Screening Cascade This table provides a representative example of how a large compound library is filtered through successive computational stages to identify a small set of high-priority candidates.
| Screening Stage | Method | Number of Compounds | Purpose |
|---|---|---|---|
| Initial Library | Commercial or public database (e.g., ZINC, PubChem) | ~1,000,000 | Starting point for the screening campaign. nih.gov |
| Pharmacophore Filtering | 3D arrangement of essential features for binding. | ~100,000 | Rapidly eliminates molecules lacking key interaction features. nih.gov |
| Molecular Docking (HTVS) | Fast docking algorithms (e.g., AutoDock Vina, iDock). | ~10,000 | Selects compounds that fit sterically and electrostatically into the binding site. mdpi.com |
| Consensus Scoring / Redocking | More accurate scoring functions or multiple docking programs. | ~1,000 | Refines ranking and removes false positives from initial docking. mdpi.com |
| Binding Free Energy Calculation | MM/PBSA or MM/GBSA methods. | ~100 | Provides a more rigorous estimate of binding affinity for top candidates. mdpi.com |
| Final Hits | Visual inspection and ADMET filtering. | 10 - 50 | Prioritized candidates for experimental validation. mdpi.com |
Role in Natural Product Chemistry and Biosynthesis Studies
(E)-3-Cyclohexylacrylic Acid as a Biosynthetic Precursor or Intermediate
The incorporation of a cyclohexyl ring as a starter unit in polyketide biosynthesis is a recognized, albeit uncommon, pathway for generating structural diversity in natural products. This compound has been identified as a key intermediate in the formation of such compounds.
Identification in Biosynthetic Pathways of Natural Compounds
This compound, or its close isomer, has been implicated as a diketide intermediate in the biosynthesis of specific natural products. A notable example is its role in the biosynthetic pathway of phoslactomycin, a fungal polyketide that exhibits antifungal activity. Studies suggest that cis-3-cyclohexylpropenoic acid serves as an intermediate in this pathway. amazonaws.com The biosynthesis of polyketides is an assembly-line process carried out by large, multifunctional enzymes known as polyketide synthases (PKS). uni-marburg.de These enzymes select specific starter units and extender units to construct the carbon backbone of the final product. uni-marburg.de The identification of a cyclohexyl-containing moiety points to the recruitment of a cyclohexanecarboxyl-CoA starter unit, which is then extended to form the this compound structure before further elaboration.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the metabolic fate of precursors. iris-biotech.deeurisotop.com In this method, precursors enriched with stable isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), are introduced into a culture of the producing organism. iris-biotech.denih.gov The resulting natural products are then isolated, and the positions of the incorporated isotopes are determined using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. eurisotop.com This allows for the unambiguous identification of the building blocks of a natural product and the sequence of their assembly. For instance, feeding an organism with isotopically labeled this compound can confirm its role as a direct precursor if the label is incorporated into the target natural product. amazonaws.com This approach helps distinguish true biologically derived metabolites from experimental noise and quantifies the flux through specific metabolic pathways. eurisotop.com
Table 1: Isotopic Labeling in Biosynthetic Studies
| Isotope | Natural Abundance (%) | Application in Biosynthesis | Analytical Technique |
|---|---|---|---|
| ¹³C | 1.10 | Tracing carbon backbones of metabolites. | Mass Spectrometry (MS), NMR Spectroscopy |
| ²H (D) | 0.015 | Probing reduction/oxidation steps, quantifying metabolic flux. | Mass Spectrometry (MS), NMR Spectroscopy |
| ¹⁵N | 0.366 | Elucidating the origin of nitrogen atoms in alkaloids and peptides. | Mass Spectrometry (MS), NMR Spectroscopy |
This table summarizes common stable isotopes used to investigate metabolic pathways, as described in sources iris-biotech.deeurisotop.comnih.gov.
Biomimetic Synthesis of Natural Products Incorporating Cyclohexylacrylic Motifs
Biomimetic synthesis is a strategic approach in chemistry that aims to replicate nature's synthetic routes in a laboratory setting. engineering.org.cn This often leads to efficient and elegant syntheses of complex molecules by drawing inspiration from proposed biosynthetic pathways, including those involving key intermediates like this compound. engineering.org.cnnih.gov
Mimicking Enzymatic Transformations in Synthetic Schemes
A core principle of biomimetic synthesis is the imitation of key enzymatic reactions using chemical reagents. Nature employs enzymes to catalyze reactions with high efficiency and stereoselectivity, such as cycloadditions, rearrangements, and oxidations. nih.gov Chemists can design synthetic sequences that mimic these transformations. For example, the biomimetic synthesis of the fungal metabolite preuisolactone A involved a proposed (5+2) cycloaddition between two o-quinone intermediates, a reaction inspired by enzymatic processes. nih.gov Similarly, creating natural products with a cyclohexylacrylic scaffold might involve mimicking enzyme-catalyzed cyclization or condensation reactions that are believed to form the cyclohexyl ring and the acrylic acid side chain in nature.
Chemoenzymatic Strategies in Natural Product Synthesis
Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). mdpi.com This hybrid approach allows for the creation of complex molecules that would be difficult to access by either method alone. nih.govnih.gov A typical strategy involves chemically synthesizing a core structure or precursor, which is then modified by one or more enzymatic steps. For example, enoate reductases are enzymes that can stereoselectively reduce the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. researchgate.net A chemoenzymatic strategy for a molecule containing a reduced cyclohexylacrylic acid motif could involve the chemical synthesis of this compound, followed by a highly selective reduction of the double bond using an enoate reductase to establish a specific stereocenter. researchgate.net This approach is widely used for producing complex carbohydrates, alkaloids, and other bioactive compounds. mdpi.comnih.gov
Structural Relationship to Known Natural Product Families (e.g., Cinnamic Acid Derivatives)
This compound is a saturated-ring analogue of cinnamic acid. The cinnamic acid framework, which consists of a phenyl ring attached to an acrylic acid moiety, is a fundamental building block for a vast array of natural products, particularly in plants. researchgate.net These include flavonoids, lignans, and coumarins, which exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.gov
The structural similarity is clear: this compound replaces the aromatic phenyl group of cinnamic acid with a saturated cyclohexyl group. This modification from an sp²-hybridized aromatic ring to a flexible sp³-hybridized cycloaliphatic ring significantly alters the molecule's three-dimensional shape, lipophilicity, and metabolic stability, while retaining the reactive acrylic acid "head" group. The extensive research into the structure-activity relationships (SAR) of cinnamic acid derivatives provides a strong foundation for exploring analogues like this compound as potential modulators of biological targets. nih.gov The synthesis of such analogues is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound derived from a natural product scaffold. umpr.ac.id
Advanced Materials Science and Chemical Engineering Applications of E 3 Cyclohexylacrylic Acid Derivatives
Integration into Polymer Systems and Hybrid Materials
The incorporation of (E)-3-Cyclohexylacrylic acid into polymer structures, either as a primary monomer or as a functionalizing agent, offers a versatile route to materials with tailored properties. The interplay between the polar carboxylic acid group and the nonpolar cyclohexyl ring allows for the creation of unique polymer architectures and surface characteristics.
Monomer Synthesis for Novel Polymer Architectures
This compound and its esters, such as ethyl (E)-3-cyclohexylpropenoate and cyclohexyl methacrylate (B99206), serve as functional monomers in polymerization reactions. guidechem.comgoogle.com The presence of the double bond in the acrylic system allows these compounds to participate in various polymerization schemes, including free radical polymerization, to form new polymers. cymitquimica.commdpi.com The inclusion of the cyclohexyl group into the polymer backbone or as a side chain significantly influences the material's properties.
The general approach involves the polymerization of these monomers, often in copolymerization with other standard monomers like methyl methacrylate or N-vinylpyrrolidone, to fine-tune the final properties of the material. nih.gov For example, the bulky cyclohexyl group can increase the glass transition temperature (Tg), enhance thermal stability, and modify the solubility of the resulting polymer. These characteristics are particularly desirable in the development of specialty polymers for advanced coatings and engineering plastics. cymitquimica.com
| Monomer Derivative | Polymerization Method | Potential Polymer Properties |
| This compound | Free Radical Copolymerization | Increased Tg, enhanced hydrophobicity, improved thermal stability. |
| Cyclohexyl methacrylate | Free Radical Polymerization | High refractive index, good mechanical strength, used in optical plastics. google.com |
| Ethyl (E)-3-cyclohexylpropenoate | Copolymerization | Tailored solubility, controlled surface energy. guidechem.com |
This interactive table summarizes the use of this compound derivatives as monomers.
The synthesis of these polymers often follows established methods in polymer chemistry, where the monomer containing the cyclohexyl group is introduced to create specific macromolecular architectures. researchgate.net This strategy is part of a broader effort to utilize bio-based or specialty derivatives to produce polymers with advanced functionalities that replace conventional fossil-based materials. nih.gov
Functionalization of Polymer Surfaces with this compound Moieties
Beyond its role as a monomer, this compound is a prime candidate for the post-polymerization functionalization of polymer surfaces. This process involves covalently attaching the molecule to an existing polymer substrate to alter its surface properties. researchgate.net The carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces that have complementary functional groups, such as hydroxyl or amine groups, or which have been pre-activated by methods like plasma treatment. mdpi.comsigmaaldrich.com
This surface modification can transform a material's surface chemistry, for instance, by increasing its hydrophobicity due to the exposed cyclohexyl rings. This is highly valuable for creating water-repellent coatings, modifying the interface in composite materials, or controlling surface energy in microfluidic devices. mdpi.com The process can be categorized as a "grafting to" technique, where the pre-formed molecule is attached to the surface. researchgate.net
Key Steps in Surface Functionalization:
Surface Activation: The polymer substrate (e.g., a polylactic acid film) is treated to introduce reactive sites. mdpi.com This can be done via plasma, UV/ozone, or wet chemical methods. mdpi.com
Coupling Reaction: The activated surface is exposed to a solution of this compound or its activated derivative (e.g., an acyl chloride). The carboxylic acid group reacts with the surface sites to form a stable covalent bond.
Washing and Curing: The surface is rinsed to remove any unreacted molecules and then cured to ensure a durable functionalized layer. sigmaaldrich.com
This approach allows for precise control over the surface density of the cyclohexylacrylic acid moieties, thereby enabling fine-tuning of the final surface properties like contact angle and surface free energy. yale.edu
Surface Chemistry and Coating Applications
The dual functionality of this compound makes it highly effective in applications centered on surface chemistry, including adhesion promotion and the engineering of bio-interfaces.
Adhesion Promoters and Surface Modifiers
Adhesion promoters are crucial for ensuring strong bonding between dissimilar materials, particularly between a polymer and a substrate like metal or another plastic. specialchem.com These promoters typically function by creating a chemical bridge at the interface. This compound is well-suited for this role. Its carboxylic acid group can form strong interactions (e.g., hydrogen bonds or covalent bonds after activation) with polar surfaces or metal oxides, while the hydrophobic cyclohexyl group can entangle with or adhere to the polymer matrix, especially low surface energy plastics like polypropylene (B1209903) and thermoplastic olefins. 3m.co.uk
A patent for an efficient adhesion promoter includes cyclohexyl methacrylate, a derivative of this compound, as a key component for improving the adhesive force between a paint film and metal. google.com This demonstrates the industrial relevance of the cyclohexyl moiety in enhancing adhesion. The mechanism involves the molecule orienting itself at the interface to reduce interfacial tension and provide active chemical sites for bonding. specialchem.com
| Substrate Type | Interaction with Carboxylic Group | Interaction with Cyclohexyl Group | Application |
| Metal (e.g., Aluminum, Steel) | Forms carboxylate salts or strong hydrogen bonds with metal oxides. | Interacts with the polymer overcoat or matrix. | Automotive coatings, industrial primers. google.com3m.co.uk |
| Low Surface Energy Plastics (e.g., PP, TPO) | Provides polarity to the nonpolar plastic surface. | Enhances compatibility and interpenetration with the polymer chains. | Automotive trim adhesion, composite materials. 3m.co.uk |
| Glass/Ceramics | Forms hydrogen bonds or covalent Si-O-C bonds with silanol (B1196071) groups. | Provides a hydrophobic outer layer or bonds to a polymer matrix. | Protective coatings, hybrid materials. |
This interactive table outlines the role of this compound as an adhesion promoter.
Development of Bio-interface Materials (excluding direct biomedical implants/devices involving human data)
The interaction between a synthetic material and a biological environment is governed by the material's surface properties. frontiersin.org Modifying surfaces with molecules like this compound allows for the creation of tailored bio-interfaces. nih.govmdpi.com The amphiphilic nature of the molecule—possessing both a hydrophilic head (carboxylic acid) and a hydrophobic tail (cyclohexyl ring)—is key to this application.
By grafting these molecules onto a substrate, it is possible to create surfaces with controlled wettability and protein adsorption characteristics. For instance, a surface functionalized with this compound could be designed to either resist or promote cell adhesion depending on the density and orientation of the molecules. mdpi.com The cyclohexyl groups can create a hydrophobic layer that influences the conformation of adsorbed proteins, which in turn dictates subsequent cellular responses. This is a fundamental principle in engineering materials for cell culture substrates, biosensors, and diagnostic platforms where controlling the biological response at the material interface is critical. nih.gov
Catalyst Ligands and Organometallic Complexes
In the field of organometallic chemistry, organic molecules that can bind to a metal center are known as ligands, and they play a critical role in determining the reactivity and selectivity of metal catalysts. libretexts.orglibretexts.org this compound and its derivatives are classified as potential ligands for catalysts. ambeed.com The molecule can coordinate to a metal center in several ways, primarily through the oxygen atoms of the carboxylate group or through the π-system of the carbon-carbon double bond. mlsu.ac.in
The coordination of a carboxylic acid to a transition metal, such as palladium (Pd), is a well-established strategy in catalysis. nih.gov The carboxylate can act as a bidentate or monodentate ligand, directing the metal to activate specific C-H bonds within the ligand itself or in a substrate molecule. For example, in palladium-catalyzed reactions, the carboxylate group of an aliphatic acid can direct the palladation of a β-C(sp³)–H bond, forming a stable cyclometalated intermediate. nih.gov This intermediate is a key step in many catalytic cycles for C-H functionalization.
A proposed catalytic cycle involving an this compound ligand could proceed as follows:
Coordination: The carboxylic acid coordinates to the metal center (e.g., Pd(II)). uwindsor.ca
Cyclometalation: The metal center is directed by the coordinated carboxylate to activate a C-H bond, potentially on the cyclohexyl ring, forming a palladacycle.
Catalytic Transformation: This organometallic complex can then participate in various catalytic reactions, such as cross-coupling or oxidation, before the product is released and the catalyst is regenerated. wikipedia.org
The bulky cyclohexyl group can also provide steric hindrance around the metal center, influencing the stereoselectivity of the catalyzed reaction. This makes ligands derived from this compound promising candidates for the development of new, selective catalysts for fine chemical synthesis.
Chiral Ligand Design for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, is a powerful tool for this purpose. The effectiveness of this process heavily relies on the design of the chiral ligand that coordinates to a metal center. rsc.orgacs.org Chiral carboxylic acids and their derivatives are valuable building blocks for these ligands. rsc.orgresearchgate.netsnnu.edu.cn
While this compound is achiral, it serves as a promising precursor for the synthesis of chiral ligands due to its key structural features:
Prochiral Double Bond: The carbon-carbon double bond can be asymmetrically hydrogenated or functionalized to create one or two new stereocenters. This would transform the molecule into a chiral building block, such as (R)- or (S)-3-cyclohexylpropionic acid.
Carboxylic Acid Group: This functional group is a versatile handle for further chemical modification. nih.gov It can be converted into amides, esters, or other functionalities to link the chiral cyclohexyl-containing fragment to a coordinating atom, such as phosphorus or nitrogen, which is essential for binding to a catalytic metal center. snnu.edu.cn
Cyclohexyl Group: This bulky, lipophilic group can provide the necessary steric hindrance around a metal's active site. This steric bulk is crucial for controlling the orientation of the substrate as it approaches the catalyst, thereby dictating the stereochemical outcome of the reaction.
For instance, derivatives of this compound could be incorporated into ligand architectures similar to well-known "privileged" scaffolds like those based on amino acids or BINOL. nih.gov The combination of a chiral center and a sterically demanding group is a common design principle in highly effective ligands used in reactions like asymmetric hydrogenation. snnu.edu.cn
Table 1: Potential Chiral Building Blocks from this compound and Their Role in Ligand Design
| Precursor/Building Block | Potential Chiral Derivative | Method of Chirality Introduction | Potential Role in Ligand Structure |
| This compound | (R/S)-3-Cyclohexylpropionic acid | Asymmetric Hydrogenation | Chiral backbone providing steric bulk. |
| This compound | (2R,3S)- or (2S,3R)-2,3-dihydroxy-3-cyclohexylpropanoic acid | Asymmetric Dihydroxylation | Introduction of multiple stereocenters and coordinating hydroxyl groups. |
| This compound | (R/S)-3-Cyclohexyl-2,3-epoxypropanoic acid | Asymmetric Epoxidation | A reactive intermediate for introducing nucleophiles (e.g., amines, phosphines). |
This table presents hypothetical pathways for generating chiral synthons from this compound for use in asymmetric catalysis, based on established synthetic methods.
Catalyst Support Materials
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes because they can be easily separated and recycled. wikipedia.org The performance of these catalysts often depends on the support material, which provides mechanical stability and a high surface area for dispersing the active catalytic sites. mdpi.comevonik.commdpi.com
Polymers derived from acrylic acids are frequently used as catalyst supports. mdpi.comroutledge.com The polymerization of this compound or its esters would yield a polyacrylate with pendant cyclohexyl groups. This polymer could serve as a robust support material with distinct properties imparted by the cyclohexyl moiety.
Key potential characteristics of a poly(this compound)-based support include:
Tunable Hydrophobicity: The non-polar cyclohexyl groups would increase the hydrophobicity of the polymer matrix compared to simpler polyacrylates. This could be advantageous for reactions involving non-polar substrates or solvents, enhancing mass transfer to the catalytic sites.
Mechanical and Thermal Stability: The rigid cyclohexyl ring can enhance the thermal and mechanical stability of the polymer backbone, which is crucial for catalysts operating under harsh industrial conditions. evonik.com
Functionalizable Backbone: The carboxylic acid groups (or their ester derivatives) along the polymer chain provide anchor points for immobilizing metal nanoparticles or molecular catalysts. mdpi.com
Table 2: Comparison of Potential Properties of Polyacrylate-Based Catalyst Supports
| Polymer Support | Pendant Group | Expected Dominant Property | Potential Application Environment |
| Poly(acrylic acid) | -H | Hydrophilic | Aqueous-phase reactions |
| Poly(methyl acrylate) | -CH₃ | Moderately Hydrophobic | General purpose organic synthesis |
| Poly(3-cyclohexylacrylic acid) (Hypothetical) | -C₆H₁₁ (Cyclohexyl) | Highly Hydrophobic, Thermally Stable | High-temperature reactions, non-polar media |
This table provides a comparative analysis of properties based on the chemical structure of the monomer unit. Data for Poly(3-cyclohexylacrylic acid) is projected based on established structure-property relationships in polymer science.
Environmental and Sustainable Chemistry Applications
Biodegradation Studies (focused on chemical pathways, not environmental impact assessment for risk)
Understanding the biodegradation pathways of chemicals is crucial for assessing their persistence and fate in the environment. The metabolism of cyclohexyl-containing compounds has been studied in various microorganisms. nih.govnih.govresearchgate.net Based on established metabolic routes for similar structures, a plausible biodegradation pathway for this compound can be proposed. The degradation would likely involve two main processes: oxidation of the side chain and cleavage of the cyclohexane (B81311) ring.
A likely pathway proceeds as follows:
Side-Chain Saturation: The double bond of the acrylic acid moiety is reduced to yield 3-cyclohexylpropionic acid. This compound has been shown to be mineralized by certain bacteria, such as Rhodococcus sp.
β-Oxidation: The propionic acid side chain is shortened via β-oxidation. This process would convert 3-cyclohexylpropionic acid into cyclohexanecarboxylic acid and acetyl-CoA. frontiersin.orgnih.gov
Ring Activation and Cleavage: Cyclohexanecarboxylic acid (CHC) is a known intermediate in the anaerobic degradation of various cyclic compounds. nih.govnih.govasm.org It is typically activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. researchgate.net This intermediate then undergoes a series of dehydrogenation and hydration steps, eventually leading to the opening of the cyclohexane ring and entry into central metabolism. nih.govresearchgate.net
Table 3: Proposed Intermediates in the Biodegradation of this compound
| Proposed Intermediate | Precursor | Metabolic Process | Supporting Evidence (Analogous Compounds) |
| 3-Cyclohexylpropionic acid | This compound | Double bond reduction | Detected as a metabolite in cyclohexane degradation. frontiersin.orgnih.govresearchgate.net |
| Cyclohexanecarboxylic acid | 3-Cyclohexylpropionic acid | β-Oxidation | Major product from degradation of alkylcyclohexanes. nih.gov |
| Cyclohexanoyl-CoA | Cyclohexanecarboxylic acid | CoA Ligation (Activation) | Key step in the anaerobic degradation of CHC. nih.govasm.org |
| Cyclohex-1-ene-1-carboxyl-CoA | Cyclohexanoyl-CoA | Dehydrogenation | Intermediate in Rhodopseudomonas palustris. nih.gov |
| Pimeloyl-CoA | Ring Cleavage Products | Further β-Oxidation | Common intermediate from alicyclic compound degradation. |
This table outlines a scientifically plausible degradation pathway by combining known metabolic steps from related molecules. Direct experimental data on this compound itself is not available in the cited literature.
Green Solvents and Reaction Media for Synthesis
Green chemistry encourages the use of environmentally benign solvents to minimize waste and hazard. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. nih.gov A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which has a melting point significantly lower than that of its individual components. up.ptreading.ac.uk
Carboxylic acids are commonly used as HBDs in the formation of DESs, often in combination with an HBA like choline (B1196258) chloride (ChCl). acs.orgnih.gov this compound, with its carboxylic acid group, is a suitable candidate for an HBD. A DES formed with this acid would have unique properties influenced by its molecular structure.
The key features of a DES based on this compound would be:
Formation: It would form a DES through hydrogen bonding between its carboxylic acid proton and the anion (e.g., chloride) of the HBA. up.pt
Tunable Properties: The bulky, non-polar cyclohexyl group and the C=C double bond would likely result in a DES with lower viscosity and different polarity compared to DESs made from simple, saturated carboxylic acids. The nature of the HBD is known to be a critical factor in the resulting properties and performance of a DES. nih.govnih.gov
Potential Reactivity: The acrylic moiety could potentially undergo esterification with hydroxyl-containing HBAs like choline chloride, especially at elevated temperatures, which is a known degradation pathway for some carboxylic acid-based DESs. acs.orgh2020-tarantula.eu
Table 4: Examples of Carboxylic Acid-Based Deep Eutectic Solvents (with Choline Chloride as HBA)
| Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Freezing Point (°C) | Potential Characteristics of a DES with this compound |
| Urea | 1:2 | 12 | Reference non-carboxylic acid DES. |
| Malonic Acid | 1:1 | 10 | Forms stable, low-melting point liquid. |
| Levulinic Acid | 1:2 | -45 | Exhibits very low freezing point. |
| This compound (Hypothetical) | 1:2 (Typical) | Unknown | Expected to be more lipophilic; may have applications in dissolving non-polar solutes like lignin (B12514952) or certain metal oxides. up.ptnih.gov |
This table compares known DES systems to project the potential role of this compound as a novel hydrogen bond donor.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-Cyclohexylacrylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions, using precursors like cyclohexylacetic acid derivatives and acryloyl chloride. Optimization involves adjusting solvent polarity (e.g., DCM or THF), temperature (20–60°C), and stoichiometric ratios of reagents. For example, in a BACE1 inhibitor synthesis, this compound was coupled to chromenone derivatives using a 3:1 molar excess of the acid to ensure complete esterification . Purification via column chromatography (e.g., PE/DCM/acetone gradients) is critical to isolate the trans-isomer.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for trans-configuration) and cyclohexyl group integration .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1630 cm (C=C stretch) validate functional groups.
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and confirm molecular ion peaks.
- Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP/EP) for QC compliance .
Q. How can researchers assess the hydrolytic stability of this compound esters under physiological conditions?
- Methodological Answer : Design accelerated stability studies in buffer solutions (pH 1.2–7.4) at 37°C. Monitor ester hydrolysis via HPLC at timed intervals. For instance, ester derivatives of this acid in BACE1 inhibitors showed <5% degradation over 24 hours at pH 7.4, indicating suitability for drug delivery systems . Include kinetic analysis (e.g., pseudo-first-order rate constants) to predict shelf-life.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different assays?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-free vs. cell-based systems) or stereochemical impurities.
- Validation Steps :
Re-synthesize compounds with >99% enantiomeric purity (chiral HPLC).
Replicate assays under standardized conditions (e.g., ATP levels, incubation time).
Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-assay variability .
- Example: A 2020 study attributed conflicting IC values in BACE1 inhibition to residual DMSO in cell-based assays, which altered membrane permeability .
Q. How can computational modeling guide the design of this compound-based inhibitors with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of acrylate derivatives in BACE1’s active site. Focus on hydrophobic interactions with cyclohexyl groups.
- MD Simulations : Run 100-ns trajectories to assess conformational stability of inhibitor-enzyme complexes.
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. What experimental frameworks support the safe handling and disposal of this compound in academic labs, given limited toxicity data?
- Methodological Answer :
- Risk Mitigation : Assume Category 2 toxicity (GHS) due to structural analogs (e.g., acrylic acid derivatives). Use fume hoods, nitrile gloves, and closed waste containers.
- Disposal Protocols : Neutralize with 10% NaOH, then incinerate or contract licensed waste handlers. Document procedures per institutional EH&S guidelines .
Q. How can researchers leverage open-data platforms to address gaps in the thermodynamic properties of this compound?
- Methodological Answer :
- Data Sharing : Contribute experimental ΔH, , and pKa values to repositories like NIST Chemistry WebBook or PubChem.
- Collaborative Validation : Use platforms like Zenodo to publish raw DSC/TGA data, enabling cross-lab verification .
- Ethical Compliance : Anonymize data if derived from human studies and obtain participant consent per GDPR/IRB standards .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
